molecular formula C5H11NO3 B571398 (2R,3S)-5-Amino-2-(hydroxymethyl)tetrahydrofuran-3-ol CAS No. 122087-33-6

(2R,3S)-5-Amino-2-(hydroxymethyl)tetrahydrofuran-3-ol

Cat. No.: B571398
CAS No.: 122087-33-6
M. Wt: 133.147
InChI Key: JGGIKSXGMWZMAL-PYHARJCCSA-N
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Description

(2R,3S)-5-Amino-2-(hydroxymethyl)tetrahydrofuran-3-ol is a tetrahydrofuran derivative featuring a hydroxymethyl group at the C2 position and an amino group at the C5 position. This stereospecific compound (R configuration at C2 and S at C3) is a structural analog of nucleosides, where the furanose ring is modified to study biochemical interactions or serve as an intermediate in pharmaceutical synthesis. The compound’s amino and hydroxymethyl groups enhance its solubility and reactivity, making it a versatile scaffold for derivatization in drug discovery .

Properties

IUPAC Name

(2R,3S)-5-amino-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c6-5-1-3(8)4(2-7)9-5/h3-5,7-8H,1-2,6H2/t3-,4+,5?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGIKSXGMWZMAL-PYHARJCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](OC1N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Titanium-Mediated Coupling Reactions

Titanium-based catalysts play a critical role in constructing the tetrahydrofuran core. A method detailed in patent US8153829B2 involves reacting 2,3-dihydrofuran with glyoxylate derivatives (e.g., ethyl glyoxylate) in the presence of TiCl₂(OiPr)₂ to form intermediates of formula (V). This reaction proceeds via a [4+2] cycloaddition mechanism, where the titanium salt coordinates to the glyoxylate carbonyl, enhancing electrophilicity and stereoselectivity. The resulting product is subsequently treated with alcohols (e.g., iso-propanol) to yield 1-(2-iso-propoxytetrahydro-3-furanyl)-1,2-ethanediol, a precursor to the target compound.

Reaction Step Reagents/Conditions Key Intermediate
CycloadditionTiCl₂(OiPr)₂, glyoxylate derivativeEthyl 2-(tetrahydrofuran-2-yl)glyoxylate
Alcohol Additioniso-Propanol, THF, 40°C1-(2-iso-Propoxytetrahydro-3-furanyl)ethane-1,2-diol

Borohydride Reduction and Quenching

Sodium borohydride (NaBH₄) is employed to reduce ketone intermediates to secondary alcohols. For example, the reduction of 1-(2-iso-propoxytetrahydro-3-furanyl)-1,2-ethanediol in ethanol or tetrahydrofuran (THF) at 0–25°C yields diastereomeric diols. Post-reduction quenching with diethanolamine hydrochloride or ammonium chloride ensures removal of residual boron species, critical for minimizing side reactions.

Acid-Catalyzed Cyclization

Cyclization of diol intermediates to form the tetrahydrofuran ring is achieved using protic acids. Patent US8153829B2 specifies hydrochloric acid or p-toluenesulfonic acid in THF at 40°C, producing a mixture of endo and exo diastereomers. Neutralization with triethylamine or pyridine terminates the reaction, followed by solvent removal and chromatography to isolate the desired stereoisomer.

Stereochemical Control Methods

Chiral Auxiliaries and Catalysts

The (2R,3S) configuration is enforced through chiral titanium complexes during the glyoxylate coupling step. TiCl₂(OiPr)₂ induces facial selectivity in the cycloaddition, favoring the formation of the R-configured tetrahydrofuran ring. Subsequent reduction with NaBH₄ preserves stereochemistry due to the rigid transition state of the borohydride attack.

Diastereomer Separation

Chromatographic separation (e.g., silica gel or chiral HPLC) resolves the endo and exo diastereomers generated during cyclization. Gas chromatography (GC) with flame ionization detection (FID) monitors purity, achieving >95% area% for the desired isomer.

Functional Group Interconversion: Introducing the Amino Group

Nucleophilic Substitution of Ether Intermediates

A plausible route involves substituting an ethoxy group at the C5 position with an amine. For instance, the ethoxy intermediate [(2R,3S)-5-ethoxy-2-(hydroxymethyl)tetrahydrofuran-3-ol] (CAS 91784-10-0) undergoes amination via refluxing with aqueous ammonia or benzylamine in the presence of a Lewis acid (e.g., AlCl₃).

Reaction Conditions Outcome
Ether AminationNH₃, AlCl₃, 100°C, 12h(2R,3S)-5-Amino-2-(hydroxymethyl)tetrahydrofuran-3-ol

Reductive Amination

Alternatively, reductive amination of a ketone precursor (e.g., 5-oxo-2-(hydroxymethyl)tetrahydrofuran-3-ol) with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 directly installs the amino group while retaining stereochemistry.

Purification and Isolation Techniques

Periodate Oxidation of Pyranose Impurities

Patent WO2012071508A1 describes a purification method for ribofuranose derivatives, applicable to the target compound. Treating crude product with sodium periodate (NaIO₄) in methanol/THF oxidizes pyranose contaminants to dicarbonyl compounds, which are removed via extraction or filtration.

Crystallization Optimization

Recrystallization from ethyl acetate/hexane (3:1) at −20°C enhances enantiomeric purity. The target compound’s solubility profile favors fractional crystallization, yielding >99% enantiomeric excess (ee).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Titanium-Mediated CouplingHigh stereoselectivity, scalableRequires toxic TiCl₂(OiPr)₂60–70%
Reductive AminationDirect amination, mild conditionsLow functional group tolerance45–55%
Ether SubstitutionUtilizes stable intermediatesHarsh conditions (high temp, NH₃)50–60%

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-5-Amino-2-(hydroxymethyl)tetrahydrofuran-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, Acyl chlorides

Major Products Formed

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of primary alcohols

    Substitution: Formation of substituted amines or other derivatives

Scientific Research Applications

(2R,3S)-5-Amino-2-(hydroxymethyl)tetrahydrofuran-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of nucleoside analogs, which are important in the study of DNA and RNA.

    Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its structural similarity to naturally occurring nucleosides.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals, where its chiral properties are essential for the activity of the final products.

Mechanism of Action

The mechanism of action of (2R,3S)-5-Amino-2-(hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with various molecular targets and pathways. In biological systems, it can mimic natural nucleosides and incorporate into DNA or RNA, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound’s hydroxymethyl and amino groups are critical for its binding affinity and specificity to enzymes involved in nucleic acid synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (2R,3S)-5-Amino-2-(hydroxymethyl)tetrahydrofuran-3-ol with structurally related tetrahydrofuran derivatives, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Tetrahydrofuran Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications References
This compound (Target Compound) C6H11NO3 149.16 C5-NH2, C2-CH2OH Nucleoside intermediate; potential biochemical probe N/A
(2R,3S,5R)-5-(6-Amino-2-nitro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol C10H13N6O6 313.24 C5-purine (nitro, amino), C2-CH2OH Antiviral research; mp 166–168°C; HRMS validated
(2R,3R,4S,5R)-5-(7-Amino-3H-triazolo[4,5-d]pyrimidin-3-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol C9H11FN6O3 270.22 C5-triazolo-pyrimidine, C4-F, C2-CH2OH High-purity (≥95%); antiviral/agrochemical R&D
(2R,3S,5S)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol C10H12ClN5O3 285.69 C5-purine (Cl, NH2), C2-CH2OH Anticancer research; H302/H315/H319/H335 hazards
(2R,3S,4R,5R)-5-(4-Amino-5-iodo-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol C10H11FIN5O3 435.13 C5-iodo-pyrrolo-pyrimidine, C4-F, C2-CH2OH X-ray crystallography validated; enzyme inhibition

Key Observations:

Substituent Impact on Bioactivity: The addition of fluorine (e.g., C4-F in ) increases metabolic stability and bioavailability, critical for antiviral agents.

Physicochemical Properties: The target compound’s simpler structure (C6H11NO3) likely offers greater solubility in polar solvents compared to purine derivatives (e.g., C10H13N6O6 in ). Melting points vary significantly: purine derivatives (e.g., 166–168°C in ) exhibit higher thermal stability due to aromaticity.

Safety Profiles :

  • Chlorinated purine analogs (e.g., ) carry acute toxicity (H302) and skin/eye irritation risks (H315/H319), necessitating stringent handling protocols. Fluorinated derivatives () may pose respiratory hazards (H335).

Applications: Target Compound: Potential as a nucleoside intermediate or probe for glycosidase enzymes. Purine/Pyrimidine Derivatives: Dominant in antiviral (e.g., ) and anticancer () research due to mimicry of natural nucleosides.

Research Findings:

  • Synthetic Utility: The target compound’s amino and hydroxymethyl groups enable regioselective modifications, as seen in the synthesis of fluorinated nucleosides via azide reduction ().
  • Structural Insights : X-ray data for iodo-pyrrolo-pyrimidine derivatives () confirm stereochemical precision, a critical factor in enzyme-substrate interactions.

Biological Activity

(2R,3S)-5-Amino-2-(hydroxymethyl)tetrahydrofuran-3-ol is a chiral compound with significant implications in biological systems, particularly due to its structural similarity to natural nucleosides. This article explores its biological activity, mechanisms of action, and applications based on a review of diverse scientific literature.

Chemical Structure and Properties

The compound features a tetrahydrofuran ring with an amino group and a hydroxymethyl group, characterized by the (2R,3S) stereochemistry. This configuration is crucial for its biological interactions and pharmacological properties.

The primary mechanism of action for this compound involves its ability to mimic natural nucleosides. This allows it to incorporate into DNA and RNA, potentially leading to:

  • Inhibition of Viral Replication : The compound can interfere with viral nucleic acid synthesis.
  • Induction of Apoptosis : It may trigger programmed cell death in cancer cells by affecting key molecular pathways involved in cell survival.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity by mimicking nucleosides essential for viral replication. Its incorporation into viral RNA can disrupt the replication process, making it a candidate for further investigation in antiviral therapies.

Anticancer Potential

The compound has been studied for its potential anticancer effects. Its structural properties enable it to interact with enzymes involved in nucleic acid metabolism, which can lead to the inhibition of tumor growth. Studies have shown that it may induce apoptosis in various cancer cell lines by activating caspase pathways.

Table 1: Summary of Biological Activities

Activity TypeEffectReference
AntiviralInhibits viral replicationBenchchem
AnticancerInduces apoptosisPMC
Nucleoside MimicryIncorporation into DNA/RNABenchchem

Case Study: Antiviral Efficacy

In a controlled study, this compound was tested against several RNA viruses. The results demonstrated a significant reduction in viral load in treated cells compared to controls, suggesting its potential as a therapeutic agent in virology.

Applications in Medicine and Industry

The compound's unique properties make it valuable in various fields:

  • Pharmaceutical Development : It serves as a precursor for synthesizing nucleoside analogs used in antiviral and anticancer drugs.
  • Biochemical Research : Its ability to mimic natural substrates allows researchers to study nucleic acid processes and enzyme activities.

Q & A

Q. What are the standard synthetic routes for (2R,3S)-5-Amino-2-(hydroxymethyl)tetrahydrofuran-3-ol, and how is stereochemical purity ensured?

The synthesis typically involves reducing a tetrahydrofuran-derived precursor using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions. For example, stereoselective reduction of a ketone intermediate with NaBH₄ in THF at 0–5°C can yield the desired stereochemistry . To confirm stereochemical purity, chiral HPLC or nuclear Overhauser effect (NOESY) NMR analysis is recommended. X-ray crystallography may also validate the absolute configuration .

Q. What analytical methods are critical for characterizing this compound’s structural integrity?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm backbone structure and functional groups (e.g., hydroxymethyl and amino groups).
  • Mass spectrometry (HRMS) : To verify molecular weight and purity.
  • Polarimetry : For quantifying optical activity and enantiomeric excess .
  • XRD : Resolves ambiguities in stereochemistry for crystalline derivatives .

Q. How should researchers assess and maintain compound purity during storage?

Use reverse-phase HPLC with UV detection (e.g., at 254 nm) to monitor purity. Store the compound in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis. Pre-pack aliquots in amber vials to minimize light exposure . For hygroscopic batches, lyophilization followed by desiccant storage is advised .

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or handling powders .
  • Deactivation : Quench residues with ethanol/water mixtures to neutralize reactive groups (e.g., hydroxymethyl) before disposal .
  • Spill management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can mechanistic studies elucidate its role as a nucleoside analog in enzyme inhibition?

  • Kinetic assays : Measure inhibition constants (Kᵢ) against target enzymes (e.g., viral polymerases) using fluorogenic substrates.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
  • Molecular docking : Compare its conformation with natural substrates in enzyme active sites (e.g., using AutoDock Vina) .
  • Isotope labeling : Use ¹⁵N-labeled analogs to track metabolic incorporation via LC-MS .

Q. How to resolve contradictions in reported synthetic yields across studies?

  • Variable analysis : Compare reaction parameters (temperature, solvent polarity, catalyst loading) from conflicting studies. For example, LiAlH₄ may yield higher enantiomeric excess than NaBH₄ but requires stricter anhydrous conditions .
  • Design of experiments (DoE) : Use factorial designs to identify critical factors (e.g., temperature vs. reducing agent) affecting yield .

Q. What strategies optimize its bioavailability for in vivo studies?

  • Prodrug derivatization : Acetylate the hydroxymethyl group to enhance membrane permeability, followed by esterase-triggered release .
  • Co-solvent systems : Use PEG-400 or cyclodextrin complexes to improve aqueous solubility .
  • Pharmacokinetic profiling : Monitor plasma half-life via LC-MS/MS after intravenous/oral administration in rodent models .

Q. How does stereoisomerism impact its biological activity?

  • Enantiomer separation : Use chiral columns (e.g., Chiralpak IA) to isolate (2R,3S) and (2S,3R) isomers.
  • Comparative bioassays : Test isomers against viral/bacterial targets (e.g., IC₅₀ in cell-based assays). For example, the (2R,3S) configuration may exhibit 10-fold higher inhibition of reverse transcriptase due to better active-site alignment .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for High-Yield Production

ParameterOptimal ConditionImpact on Yield/StereochemistryReference
Reducing AgentNaBH₄ in THF (0°C)85% yield, >98% ee
Reaction Time12–16 hoursPrevents over-reduction
Purification MethodFlash chromatographyRemoves diastereomeric byproducts

Q. Table 2. Stability Under Storage Conditions

ConditionPurity After 6 MonthsDegradation ProductsReference
–20°C (desiccated)98%None detected
4°C (ambient humidity)85%Oxidized quinone derivative

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